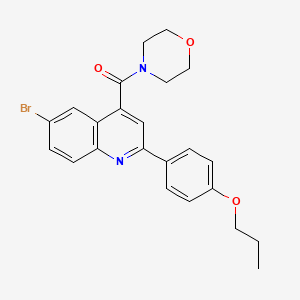
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline, also known as GW3965, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective liver X receptor (LXR) agonists and has been shown to modulate lipid metabolism, inflammation, and glucose homeostasis.
作用机制
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline exerts its effects by selectively activating the LXR, a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and glucose homeostasis. LXR activation leads to the upregulation of genes involved in cholesterol efflux, fatty acid oxidation, and glucose uptake, while downregulating genes involved in lipogenesis and inflammation. This results in improved lipid and glucose metabolism and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including improved lipid and glucose metabolism, reduced inflammation, and increased insulin sensitivity. It has also been shown to reduce atherosclerosis in animal models and improve liver function in patients with non-alcoholic fatty liver disease.
实验室实验的优点和局限性
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline has several advantages for lab experiments, including its high potency and selectivity for LXR activation, its low toxicity, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential to induce liver toxicity in some animal models.
未来方向
There are several future directions for research on 6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline, including its potential use in the treatment of metabolic disorders such as diabetes and obesity, its potential use as an anti-inflammatory and anti-cancer agent, and its potential use in the treatment of liver diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its long-term safety and efficacy. Additionally, new analogs of this compound may be developed that have improved solubility and bioavailability, as well as increased potency and selectivity for LXR activation.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exerts its effects by selectively activating the LXR, leading to improved lipid and glucose metabolism, reduced inflammation, and increased insulin sensitivity. While it has several advantages for lab experiments, including its high potency and selectivity, it also has some limitations, including its potential to induce liver toxicity. Further studies are needed to determine its optimal use in the treatment of metabolic disorders, inflammatory diseases, and cancer, as well as its long-term safety and efficacy.
合成方法
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline is synthesized by a multi-step process that involves the reaction of 4-bromo-2-(4-propoxyphenyl)quinoline with morpholine and isocyanate. The resulting intermediate is then subjected to a series of reactions that lead to the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
6-bromo-4-(4-morpholinylcarbonyl)-2-(4-propoxyphenyl)quinoline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to modulate lipid metabolism, inflammation, and glucose homeostasis, making it a potential candidate for the treatment of metabolic disorders such as diabetes, obesity, and atherosclerosis. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
[6-bromo-2-(4-propoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3/c1-2-11-29-18-6-3-16(4-7-18)22-15-20(23(27)26-9-12-28-13-10-26)19-14-17(24)5-8-21(19)25-22/h3-8,14-15H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDMYVRLXRZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-methylbenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6061567.png)
![2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}pyrimidine](/img/structure/B6061573.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6061585.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6061593.png)
![3-(2-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6061601.png)
![4-(2-isopropyl-1,3-oxazol-4-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6061603.png)
![4-(1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B6061611.png)
![2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6061619.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)
![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)
![ethyl 3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6061657.png)